molecular formula C9H12N2O B181876 5-Allyl-2,6-dimethyl-4-pyrimidinol CAS No. 78304-54-8

5-Allyl-2,6-dimethyl-4-pyrimidinol

Cat. No. B181876
CAS RN: 78304-54-8
M. Wt: 164.2 g/mol
InChI Key: FMODGEYCQWJGGC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “5-Allyl-2,6-dimethyl-4-pyrimidinol” is represented by the formula C9H12N2O. The exact structure would require more detailed information or a structural diagram, which I currently do not have access to.

Scientific Research Applications

  • Synthesis of Novel Compounds : 5-Allyl-2,6-dimethyl-4-pyrimidinol is used in the synthesis of various complex organic compounds. For instance, Ishikawa et al. (1992) described the synthesis of 7-alkyl-1,3,6-trimethylpyrrolo[2,3-d]pyrimidines and 4-alkylamino-2,5-dimethyl-2,3-dihydrofuro[3,2-e]pyrimidines using 5-allyl-2,6-dimethyl-4-pyrimidinol as a starting material (Ishikawa et al., 1992).

  • Antiviral Activity : Some derivatives of 5-Allyl-2,6-dimethyl-4-pyrimidinol exhibit antiviral activity. For example, Danel et al. (1998) synthesized novel 2,3-dihydro-7H-thiazolo[3,2-a]pyrimidin-7-ones from derivatives of 5-Allyl-2,6-dimethyl-4-pyrimidinol, and these compounds showed activity against HIV-1 (Danel et al., 1998).

  • Antimicrobial Activity : The compound has been used in the synthesis of various molecules with antimicrobial properties. Abdel-rahman et al. (2002) described the synthesis and antimicrobial activity of new pyridothienopyrimidines and pyridothienotriazines derived from 5-Allyl-2,6-dimethyl-4-pyrimidinol (Abdel-rahman et al., 2002).

  • Electrocatalysts in CO2 Reduction : Research by Taylor et al. (2018) explored Group 6 metal complexes, including derivatives of 5-Allyl-2,6-dimethyl-4-pyrimidinol, as electrocatalysts in CO2 reduction. This highlights its potential application in environmental chemistry (Taylor et al., 2018).

  • Diversity-Oriented Synthesis : In the field of organic chemistry, the compound is utilized for diversity-oriented synthesis. Adcock et al. (2011) discussed the substitution at C5 in unreactive pyrimidines by Claisen rearrangement, using 5-Allyl-2,6-dimethyl-4-pyrimidinol as a key intermediate (Adcock et al., 2011).

  • Quantum Chemical Studies : Mamarakhmonov et al. (2016) conducted quantum chemical studies of pyrimidin-4-ones, including derivatives of 5-Allyl-2,6-dimethyl-4-pyrimidinol, to understand their reactions with nitrating agents (Mamarakhmonov et al., 2016).

  • Cancer Research : The compound has also found applications in cancer research. Grivsky et al. (1980) detailed the synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, a derivative of 5-Allyl-2,6-dimethyl-4-pyrimidinol (Grivsky et al., 1980).

Safety And Hazards

The safety and hazards of “5-Allyl-2,6-dimethyl-4-pyrimidinol” are not fully detailed in the available resources. It’s important to handle all chemical compounds with care and use appropriate safety measures .

properties

IUPAC Name

2,4-dimethyl-5-prop-2-enyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-4-5-8-6(2)10-7(3)11-9(8)12/h4H,1,5H2,2-3H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMODGEYCQWJGGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40336739
Record name 5-Allyl-2,6-dimethyl-4-pyrimidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40336739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Allyl-2,6-dimethyl-4-pyrimidinol

CAS RN

78304-54-8
Record name 2,6-Dimethyl-5-(2-propen-1-yl)-4(3H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78304-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Allyl-2,6-dimethyl-4-pyrimidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40336739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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